molecular formula C16H16O B13621319 3-(4-Propylphenyl)benzaldehyde

3-(4-Propylphenyl)benzaldehyde

Cat. No.: B13621319
M. Wt: 224.30 g/mol
InChI Key: KCBAXUJWKGKCTG-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a benzene ring, which is further substituted with a propyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 3-(4-Propylphenyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(4-Propylphenyl)benzoic acid.

    Reduction: 3-(4-Propylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

3-(4-Propylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the propyl group.

    4-Propylbenzaldehyde: Similar structure but with the propyl group directly attached to the benzene ring without the additional benzene ring.

Uniqueness

3-(4-Propylphenyl)benzaldehyde is unique due to the presence of both the propyl group and the additional benzene ring, which can influence its chemical reactivity and physical properties. This structural complexity can lead to distinct interactions with biological targets and different applications compared to simpler aldehydes.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(4-propylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-2-4-13-7-9-15(10-8-13)16-6-3-5-14(11-16)12-17/h3,5-12H,2,4H2,1H3

InChI Key

KCBAXUJWKGKCTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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